4-Methyl-6-morpholinopyrimidine-2-carboxylic acid
Overview
Description
“4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1557920-92-9 . It has a molecular weight of 209.2 and its IUPAC name is 4-morpholinopyrimidine-2-carboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is 1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 209.2 . The IUPAC name for this compound is 4-morpholinopyrimidine-2-carboxylic acid .Scientific Research Applications
Anticancer Agents
4-Methyl-6-morpholinopyrimidine derivatives have been synthesized and characterized for their potential as anticancer agents . These compounds have been tested in vitro using different human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) . Compounds 4c and 5h exhibited potent anticancer activity in a dose-dependent manner . The inhibitory effect of these compounds on cancer cell proliferation was shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis .
Induction of Cellular Apoptosis
The anticancer activity of 4-Methyl-6-morpholinopyrimidine derivatives is linked to the induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
Inhibition of mTOR
Molecular docking studies revealed that 4-Methyl-6-morpholinopyrimidine derivatives bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This suggests that these compounds could be used to inhibit mTOR, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Antiproliferative Agents
4-Methyl-6-morpholinopyrimidine derivatives have been explored as antiproliferative agents . They prevent cancer cell proliferation by inducing apoptosis .
Generation of Reactive Oxygen Species (ROS)
The anticancer activity of 4-Methyl-6-morpholinopyrimidine derivatives is also linked to the generation of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, and their overproduction can lead to significant damage to cell structures, a process known as oxidative stress .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been studied . This research can assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .
Future Directions
While specific future directions for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” are not mentioned in the available resources, it’s worth noting that pyrimidines and their derivatives are being explored for their potential as anticancer agents . This suggests that “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” and similar compounds could have potential applications in medical and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the mammalian target of rapamycin (mTOR). mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Mode of Action
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid interacts with its target, mTOR, by binding to the ATP binding pocket of the protein. This interaction inhibits the function of mTOR, leading to changes in the cellular processes that mTOR regulates .
Biochemical Pathways
The inhibition of mTOR by 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid affects several biochemical pathways. Most notably, it leads to the generation of reactive oxygen species (ROS) and the induction of cellular apoptosis. This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential and degradation of nuclear DNA .
Result of Action
The result of the action of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the prevention of cancer cell proliferation. By inducing apoptosis, or programmed cell death, this compound can effectively stop the growth of cancer cells .
properties
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHXWGQAARMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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